Home > Products > Screening Compounds P7378 > Thalidomide-O-acetamido-C5-acid
Thalidomide-O-acetamido-C5-acid -

Thalidomide-O-acetamido-C5-acid

Catalog Number: EVT-14226116
CAS Number:
Molecular Formula: C21H23N3O8
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-acetamido-C5-acid is a chemically synthesized compound that serves as an E3 ligase ligand-linker. It is derived from thalidomide, a drug originally developed in the 1950s, which has gained attention for its unique properties in targeted protein degradation, particularly through the development of Proteolysis Targeting Chimeras (PROTACs) technology. This compound combines the cereblon ligand from thalidomide with a linker that facilitates its conjugation to target proteins, making it a significant tool in both chemical biology and therapeutic applications.

Source

Thalidomide-O-acetamido-C5-acid can be sourced from various chemical suppliers, including BenchChem and Tenova Pharma, which offer this compound for research purposes. The molecular formula is C20H23N3O7C_{20}H_{23}N_{3}O_{7} with a molecular weight of approximately 417.418 g/mol .

Classification

This compound falls under the category of small molecules used in medicinal chemistry and biochemistry. It is classified as an E3 ligase ligand, specifically targeting cereblon, which plays a crucial role in the ubiquitin-proteasome system.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-acetamido-C5-acid involves several key steps:

  1. Activation of Thalidomide: Thalidomide is first activated using a suitable reagent to introduce a reactive functional group.
  2. Conjugation with Spacer: The activated thalidomide is then conjugated with an aliphatic spacer that acts as a linker.
  3. Introduction of Primary Amine: A primary amine is introduced to finalize the synthesis.

Technical Details

The industrial production of this compound emphasizes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The synthesis typically occurs in controlled environments to prevent contamination and maintain consistency.

Molecular Structure Analysis

Data

The compound has a complex structure with multiple rings and functional groups, which are critical for its interaction with biological targets. Its structural characteristics facilitate its role as an E3 ligase ligand.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-C5-acid can undergo various chemical reactions:

  • Oxidation: This can yield oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can produce amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Functional groups on the compound can be substituted with other groups depending on the desired outcome.

Technical Details

The specific products formed from these reactions depend on the reagents and conditions employed. For instance, oxidation may lead to hydroxylated derivatives, while reduction may yield different amine forms.

Mechanism of Action

Thalidomide-O-acetamido-C5-acid operates primarily by acting as a ligand for E3 ligase enzymes. This interaction facilitates the ubiquitination of target proteins, marking them for proteolytic degradation via the proteasome pathway. The mechanism highlights its potential in therapeutic applications aimed at diseases characterized by protein accumulation or dysregulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH and temperature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored under controlled temperatures to maintain integrity.
  • Reactivity: Exhibits reactivity typical of compounds containing amides and esters, allowing for further chemical modifications .
Applications

Thalidomide-O-acetamido-C5-acid has several scientific uses:

  • Chemistry: Acts as a building block for synthesizing more complex molecules.
  • Biology: Employed in research involving protein degradation pathways and cellular processes.
  • Medicine: Holds potential therapeutic applications in targeting specific proteins for degradation, thus offering novel treatment strategies for various diseases.
  • Industry: Used in developing new drugs and therapeutic agents aimed at enhancing targeted protein degradation mechanisms .
Molecular Design and Rationale

Structural Hybridization Strategies in Cereblon-Targeting Ligands

Thalidomide-O-acetamido-C5-acid exemplifies a strategic structural hybridization approach for targeted protein degradation therapeutics. Its design integrates three critical elements: (1) a thalidomide-derived phthalimide group serving as the cereblon (CRBN) E3 ubiquitin ligase binding domain, (2) a spacer unit (acetamido-C5 chain), and (3) a terminal carboxylic acid for conjugation to target protein ligands [1] [8]. This tripartite architecture transforms the classic immunomodulatory drug thalidomide—which itself operates as a molecular glue degrader by reprogramming CRBN to ubiquitinate neosubstrates like IKZF1/3—into a versatile PROTAC building block [8] [9]. The phthalimide moiety specifically engages the tri-tryptophan pocket (Trp380/386/397) in CRBN’s β-hairpin structure, mimicking the natural interaction of endogenous substrates but with redirected specificity [8]. This hybridization strategy deliberately decouples the E3 ligase recruitment function from the target-binding function, enabling modular assembly of bifunctional degraders against diverse pathological proteins [4] [10].

Table 1: Structural Components of Thalidomide-O-acetamido-C5-acid

Structural ElementChemical FeaturesFunctional Role
CRBN-binding domainIsoindoline-1,3-dione (phthalimide)Binds CRBN’s tri-tryptophan pocket with Kd ≈ 2.5 µM
Spacer/linker-O-acetamido-C5- chain (11-atom chain)Optimizes distance and flexibility for ternary complex formation
Conjugation handleTerminal carboxylic acidEnables amide coupling to target protein ligands
Molecular weight417.42 g/molMaintains drug-like properties for cell permeability

Role of the Acetamido-C5 Linker in Molecular Stability and Binding Affinity

The acetamido-C5 spacer (molecular formula: -C₅H₁₀NHC(O)CH₂O-) is a critical determinant of degradation efficiency. This 11-atom chain bridges the phthalimide ring and the terminal acid group, providing an optimal length of ~16 Å to span the distance between CRBN’s ligand-binding pocket and the solvent-exposed region where target protein engagement occurs [5] [7]. The acetamido (NHC(O)) group within the linker enhances conformational stability through two mechanisms: (1) intramolecular hydrogen bonding with the phthalimide carbonyl oxygen, reducing rotational freedom, and (2) hydrophobic shielding of the amine group against enzymatic degradation [3] [6]. Biophysical studies of analogous compounds reveal that C5 alkyl spacers outperform shorter (C2-C4) chains by reducing steric clashes in ternary complexes, while longer linkers (C6+) diminish degradation efficiency due to entropic penalties in complex formation [10]. The terminal carboxylic acid (pKa ≈ 4.5) remains predominantly ionized at physiological pH, enhancing solubility but requiring structural optimization to balance cell permeability and ternary complex stability. Molecular dynamics simulations indicate that the C5 spacer enables a cooperativity index (α) >1.5 in PROTACs targeting BRD4, signifying positive cooperativity between target protein and E3 ligase binding [1].

Pharmacophoric Optimization for Enhanced PROTAC Functionality

Pharmacophoric refinement of Thalidomide-O-acetamido-C5-acid focuses on maximizing ternary complex formation and ubiquitin transfer efficiency. The phthalimide ring undergoes electronic tuning through substitutions at the 4-position (e.g., fluorine, amino groups) to modulate CRBN binding affinity without inducing neosubstrate promiscuity [8]. Recent crystallographic analyses reveal that the acetamido oxygen forms a water-mediated hydrogen bond with His353 of CRBN, a contact absent in non-acetamido analogs, explaining its enhanced binding kinetics (ΔG = -9.2 kcal/mol vs. -8.3 kcal/mol for thalidomide) [8] [9]. The terminal carboxylate enables conjugation via amide coupling to target ligands with minimal steric perturbation, maintaining the pharmacophore’s vectorial orientation toward solvent-exposed regions of the target protein. Rational optimization leverages the "G-loop rule": proteins with surface-exposed glycine-rich loops (e.g., >2,500 human proteins) are preferential degradation targets when recruited via CRBN-binding PROTACs due to complementary steric and electronic interfaces [8].

Table 2: Design Advantages of Thalidomide-O-acetamido-C5-acid in PROTAC Development

Design FeatureOptimization StrategyFunctional Outcome
CRBN binding domain4-position modifications (e.g., fluorination)Enhanced binding specificity; reduced off-target degradation
Acetamido groupHydrogen-bond acceptor placementStabilizes water-mediated interaction with His353 in CRBN
C5 spacer lengthComparative analysis of C3-C7 linkersMinimizes entropy loss in ternary complex formation
Conjugation flexibilityCarboxylic acid bioisosteres (e.g., tetrazoles)Optional substitutions for metabolic stability enhancement
Degradation efficiencyCooperativity-focused designDC₅₀ values <50 nM achieved in BRD4/BCR-ABL PROTACs

Properties

Product Name

Thalidomide-O-acetamido-C5-acid

IUPAC Name

6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoic acid

Molecular Formula

C21H23N3O8

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C21H23N3O8/c25-15-9-8-13(19(29)23-15)24-20(30)12-5-4-6-14(18(12)21(24)31)32-11-16(26)22-10-3-1-2-7-17(27)28/h4-6,13H,1-3,7-11H2,(H,22,26)(H,27,28)(H,23,25,29)

InChI Key

HRCDLLMFGHROIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.